1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine
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Overview
Description
1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine with pyrrolidine under suitable conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridines: These derivatives also exhibit significant biological activities and are used in medicinal chemistry
Uniqueness
1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolopyridine core with a pyrrolidine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
2219375-03-6 |
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Molecular Formula |
C11H13ClN4 |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
5-chloro-1-methyl-7-pyrrolidin-1-ylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H13ClN4/c1-15-11-8(7-13-15)14-10(12)6-9(11)16-4-2-3-5-16/h6-7H,2-5H2,1H3 |
InChI Key |
PDRVFBAUHDHTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2N3CCCC3)Cl |
Origin of Product |
United States |
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